1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
Overview
Description
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 182.11676108 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol serves as a foundational compound in the synthesis of various heterocyclic β-amino acids and derivatives. For example, a study outlined the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives, demonstrating the compound's utility in peptide and peptidomimic synthesis. This process involves Heck coupling and Michael addition, showcasing the compound's role in creating building blocks for further chemical synthesis and its application in developing molecules with potential biological activity (Bovy & Rico, 1993).
Antimicrobial and Anticancer Agents
The compound's derivatives have shown promise as antimicrobial and anticancer agents. A study on pyrano[2,3-d]pyrimidine derivatives revealed their significant antimicrobial activity against various microbial strains by inhibiting cell wall synthesis. Furthermore, these derivatives exhibited cytotoxic potential against different cancer cell lines, indicating their utility in developing new therapeutics (Abd El-Sattar et al., 2021).
Structural and Molecular Studies
Research into the structural properties of related compounds, such as 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, through X-ray diffraction and ab initio calculations, provides insights into the molecular structure and tautomeric forms of these compounds. This information is crucial for understanding the chemical and physical properties of similar compounds and for designing molecules with desired characteristics (Craciun, Huang & Mager, 1998).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Certain heterocyclic derivatives, related in structure and function to this compound, have demonstrated efficacy as corrosion inhibitors on C-steel surfaces in acidic environments. This application highlights the compound's potential in industrial processes and materials science for protecting metals against corrosion (Abdel Hameed et al., 2020).
Properties
IUPAC Name |
1-[(2-aminopyrimidin-5-yl)methylamino]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6(13)2-10-3-7-4-11-8(9)12-5-7/h4-6,10,13H,2-3H2,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGLVWKHERYJAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=C(N=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.